molecular formula C15H12F3NO B1290412 Benzyl 2,2,2-Trifluoro-N-phenylacetimidate CAS No. 952057-61-3

Benzyl 2,2,2-Trifluoro-N-phenylacetimidate

Cat. No.: B1290412
CAS No.: 952057-61-3
M. Wt: 279.26 g/mol
InChI Key: KVGZVQNJUZHPJJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benzyl 2,2,2-Trifluoro-N-phenylacetimidate is a chemical compound used in organic synthesis

Biochemical Pathways

It is known to participate in o-benzylation reactions, which are important in organic synthesis .

Result of Action

The result of the action of this compound is the production of a benzylic product in a 91% yield . This indicates that the compound is effective in catalyzing the O-Benzylation reaction.

Action Environment

The compound is sensitive to moisture and heat . It should be stored under inert gas at 0-10°C . These environmental factors can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Benzyl 2,2,2-Trifluoro-N-phenylacetimidate plays a significant role in biochemical reactions, particularly in the synthesis of esters. It interacts with enzymes and proteins involved in esterification processes. For instance, it can react with ethyl L-mandelate in the presence of TMSOTf (Trimethylsilyl trifluoromethanesulfonate) to produce benzylic products with high yield . The nature of these interactions involves the formation of covalent bonds between the compound and the substrate, facilitated by the catalytic action of the enzyme or reagent.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to modifications in protein function, which in turn can alter cellular activities. For example, its role in esterification reactions can impact lipid metabolism and membrane synthesis, thereby influencing cell structure and function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with target molecules. This compound acts as an alkylating agent, facilitating the transfer of the benzyl group to the substrate. The presence of the trifluoromethyl group enhances its reactivity, allowing it to efficiently participate in biochemical reactions. Additionally, the compound can inhibit or activate specific enzymes, leading to changes in gene expression and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability under inert gas conditions and at low temperatures (0-10°C). It is sensitive to moisture and heat, which can lead to its degradation. Long-term studies have shown that the compound can maintain its activity for extended periods when stored properly, but its efficacy may decrease if exposed to adverse conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively participate in biochemical reactions without causing significant toxicity. At high doses, it may exhibit toxic effects, including skin and eye irritation. Studies have shown that the compound’s impact on cellular function can be dose-dependent, with higher doses leading to more pronounced effects on gene expression and metabolic pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to ester synthesis. It interacts with enzymes such as esterases and lipases, facilitating the formation of esters from carboxylic acids and alcohols. The compound’s role in these pathways can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For instance, its affinity for lipid membranes can lead to its accumulation in membrane-rich areas, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects. Its localization can impact its activity, as the compound may interact with different biomolecules depending on its subcellular environment .

Properties

IUPAC Name

benzyl 2,2,2-trifluoro-N-phenylethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO/c16-15(17,18)14(19-13-9-5-2-6-10-13)20-11-12-7-3-1-4-8-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGZVQNJUZHPJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=NC2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635059
Record name Benzyl (1Z)-2,2,2-trifluoro-N-phenylethanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952057-61-3
Record name Benzyl (1Z)-2,2,2-trifluoro-N-phenylethanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 2,2,2-Trifluoro-N-phenylacetimidate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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